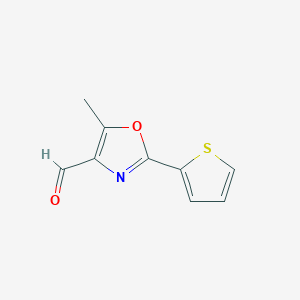

5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2-thiophen-2-yl-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-6-7(5-11)10-9(12-6)8-3-2-4-13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDVGEONFFIDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650819 | |

| Record name | 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-87-4 | |

| Record name | 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-(thiophen-2-yl)oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde basic properties

An In-Depth Technical Guide to the Basic Properties of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the core basic properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key synthetic intermediate, understanding its fundamental physicochemical characteristics is paramount for its effective utilization.[1] This document delves into the molecular architecture, dissects the electronic factors governing its basicity, outlines plausible synthetic routes, and presents exemplary experimental protocols for its characterization. The central finding is that while the oxazole core possesses a weakly basic nitrogen atom, its basicity is substantially attenuated by the powerful electron-withdrawing effect of the C4-carbaldehyde group, rendering the molecule a very weak base overall. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction

This compound belongs to the oxazole class of five-membered aromatic heterocycles containing one nitrogen and one oxygen atom.[2] This molecular scaffold is a cornerstone in the synthesis of complex molecules, finding applications in pharmaceutical development, particularly for neurological disorders, as well as in the creation of advanced materials such as fluorescent dyes and specialized polymers.[1] Its utility stems from the rigid, planar structure of the oxazole ring and the versatile reactivity of its functional groups. Understanding the compound's basic properties is crucial for predicting its behavior in physiological environments, designing synthetic transformations, and optimizing purification protocols.

Molecular Structure and Physicochemical Properties

The properties of this compound are a direct consequence of the interplay between its three key structural components: the oxazole core, the thienyl substituent, the methyl group, and the carbaldehyde function.

Chemical Structure Analysis

The molecule's structure, presented below, reveals the relative positions of the functional groups that dictate its electronic landscape. The pyridine-like nitrogen at position 3 is the primary center of basicity.[3][4]

Caption: Molecular structure of the target compound.

Physicochemical Data

A summary of key quantitative data for the compound is provided below, facilitating quick reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 915923-87-4 | [5] |

| Molecular Formula | C₉H₇NO₂S | [6] |

| Molecular Weight | 193.22 g/mol | [5] |

| Physical Form | Solid | [5] |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | [6] |

| Predicted LogP | 2.524 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

The Core of Basicity: An Analysis of the Oxazole Ring

The basic character of the molecule is derived from the lone pair of electrons on the sp²-hybridized nitrogen atom at position 3. However, oxazoles are inherently weak bases, significantly less basic than related azoles like imidazole.[7] The conjugate acid of the parent oxazole has a pKₐ of approximately 0.8.[7] The substituents on the ring profoundly modulate this intrinsic basicity.

Electronic Influence of Substituents

The overall basicity is a net result of competing electronic effects from the three substituents:

-

2-(2-thienyl) Group: The thienyl ring is a π-rich heteroaromatic system. When attached at the C2 position, it can act as an electron-donating group through resonance (a +M effect), increasing electron density within the oxazole ring. This effect, on its own, would slightly enhance the basicity of the nitrogen.[8][9]

-

5-Methyl Group: The methyl group is a weak electron-donating group through induction (a +I effect). It pushes electron density into the ring, marginally increasing the basicity of the nitrogen.

-

4-Carbaldehyde Group: The aldehyde group is a powerful electron-withdrawing group through both induction (-I) and resonance (-M). It strongly delocalizes the ring's π-electrons and the nitrogen's lone pair, significantly reducing their availability for protonation. This is the dominant electronic effect influencing the molecule's basicity.

Caption: Dominant electronic effects influencing basicity.

Protonation Equilibrium

Protonation will occur at the most electron-rich site, which is the pyridine-like nitrogen atom, to form an oxazolium salt.[10]

Caption: Protonation equilibrium of the oxazole nitrogen.

Synthesis and Reactivity Profile

Plausible Synthesis: The Van Leusen Reaction

A highly efficient and common method for constructing 5-substituted oxazole rings is the Van Leusen oxazole synthesis.[11] This reaction involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). For the target molecule, this would likely involve the reaction of 2-thiophenecarboxaldehyde with a derivative of TosMIC. A detailed hypothetical protocol is provided in the next section.

Caption: Workflow for the Van Leusen oxazole synthesis.

Reactivity at the Basic Center

Despite its weak basicity, the nitrogen lone pair can participate in nucleophilic reactions. A key reaction is N-alkylation with alkylating agents (e.g., methyl iodide) to form quaternary N-alkyloxazolium salts.[4][10] This reaction is fundamental for modifying the electronic properties of the ring or for introducing specific functionalities.

Exemplary Experimental Protocols

The following protocols are provided as trustworthy, self-validating methodologies for the synthesis and characterization of the title compound's basic properties.

Protocol: Synthesis via Modified Van Leusen Reaction

This protocol describes a plausible synthesis based on established literature methods for similar structures.[11]

Objective: To synthesize this compound.

Materials:

-

2-Thiophenecarboxaldehyde

-

1-(Tosyl)ethyl isocyanide (a TosMIC derivative)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (50 mL).

-

Reagent Addition: Add 2-thiophenecarboxaldehyde (1.0 eq) and 1-(tosyl)ethyl isocyanide (1.1 eq). Stir the mixture until all solids are dissolved.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) portion-wise over 10 minutes. The reaction is often exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-8 hours).

-

Workup - Quenching: Once complete, carefully add water to quench the reaction and dissolve the inorganic salts.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (3 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure product.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Determination of Apparent pKₐ by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of the compound upon protonation.

Objective: To determine the pKₐ of the conjugate acid of the title compound.

Materials:

-

Purified this compound

-

Series of buffer solutions with known pH values (e.g., pH 0 to 4, in 0.5 pH unit increments)

-

Spectrophotometer-grade methanol or acetonitrile (for stock solution)

-

Calibrated pH meter

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of the compound in methanol (e.g., 1 mg/mL).

-

Sample Preparation: For each pH buffer, add a small, constant aliquot of the stock solution to a constant volume of the buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 10 µM). Ensure the percentage of organic solvent is low (<1%) to not significantly alter the buffer pH.

-

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer solution. Also record a spectrum of the fully protonated form (in ~0.1 M HCl) and the fully neutral form (in a buffer of pH ~4 or higher).

-

Data Analysis: a. Identify an analytical wavelength (λ) where the absorbance difference between the protonated and neutral forms is maximal. b. Plot the absorbance at this wavelength versus the pH of the buffer solutions. c. The resulting data should fit a sigmoidal curve. The pKₐ is the pH value at the inflection point of this curve. d. Alternatively, the pKₐ can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([BH⁺]/[B]), where [BH⁺] and [B] are the concentrations of the protonated and neutral species, which can be determined from the absorbance values.

Applications in Research and Development

The structural features of this compound make it a valuable building block.

-

Pharmaceuticals: The oxazole core serves as a bioisostere for ester and amide groups, providing metabolic stability. The thienyl group can engage in π-stacking interactions with biological targets, and the aldehyde provides a reactive handle for diversification to build libraries of potential drug candidates.

-

Materials Science: The conjugated π-system spanning the thienyl and oxazole rings gives rise to electronic and photophysical properties that are exploited in the development of organic electronics and fluorescent probes for biological imaging.[1]

Conclusion

This compound is a functionally rich heterocyclic compound with a nuanced electronic profile. Its core basic property is defined by the pyridine-like nitrogen of the oxazole ring. However, a detailed analysis of substituent effects reveals that the potent electron-withdrawing nature of the C4-carbaldehyde group is the dominant factor, rendering the molecule a very weak base. This understanding is critical for scientists and researchers aiming to utilize this compound as a synthetic intermediate, enabling precise control over reaction conditions and predictable outcomes in the development of novel pharmaceuticals and advanced materials.

References

- Vertex AI Search. This compound.

- ChemicalBook.

- Wikipedia. Oxazole.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.

- Chem-Impex. This compound.

- Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- Benchchem. The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity.

- ResearchGate.

- Sigma-Aldrich. This compound.

- ACS Publications. Synthesis and Electronic, Photophysical, and Electrochemical Properties of a Series of Thienylcarbazoles.

- ChemScene. 915923-87-4 | this compound.

- Sigma-Aldrich. This compound DiscoveryCPR.

- PubMed Central (PMC). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

Sources

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What is Oxazole?_Chemicalbook [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound DiscoveryCPR 915923-87-4 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. Oxazole - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Thienyl-Oxazole Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The fusion of thiophene and oxazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. Thienyl-oxazole derivatives represent a class of compounds with a broad spectrum of biological activities, driven by the unique electronic properties and structural versatility of the core. The electron-rich nature of the thiophene ring, combined with the hydrogen bonding capabilities and metabolic stability of the oxazole moiety, makes this scaffold a privileged structure for interacting with various biological targets.[1] This technical guide provides a comprehensive review for researchers and drug development professionals on the synthesis, physicochemical characterization, and prominent biological activities of thienyl-oxazole derivatives, with a particular focus on their emerging role as potent kinase inhibitors in oncology.

Introduction: The Thienyl-Oxazole Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and the strategic combination of different rings is a cornerstone of modern drug design.[1] The thienyl-oxazole core is a prime example of such a synergistic pairing.

-

The Thiophene Moiety: A five-membered, sulfur-containing aromatic ring, thiophene is a well-known bioisostere of the benzene ring. Its presence can enhance metabolic stability, modulate lipophilicity, and provide key interaction points with protein targets.[2] The sulfur atom can engage in unique non-covalent interactions, further anchoring the molecule within a binding site.

-

The Oxazole Moiety: This five-membered ring containing both oxygen and nitrogen is a stable, planar structure found in numerous natural products and synthetic drugs.[3] It serves as a rigid linker and a versatile platform for substitution, allowing for the fine-tuning of a compound's properties. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, which is critical for molecular recognition by enzymes and receptors.[1]

The combination of these two rings into a single molecule creates a scaffold with a rich chemical space and a high potential for biological activity, ranging from antimicrobial to anticancer effects.[2][4]

Synthetic Strategies for the Thienyl-Oxazole Core

The construction of the thienyl-oxazole scaffold primarily relies on established methods for oxazole synthesis, adapted to incorporate thiophene-containing precursors. The Robinson-Gabriel synthesis is a classical and highly effective method.

The Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino ketone to form the oxazole ring.[5][6] The key is the intramolecular reaction, which is typically promoted by a strong dehydrating agent like sulfuric acid or phosphorus oxychloride.

The causality behind this choice of reaction is its reliability and the accessibility of the starting materials. The 2-acylamino ketone precursor can be readily prepared by acylating an α-amino ketone. For a thienyl-oxazole derivative, this means starting with a thiophene-containing acyl group or a thiophene-based α-amino ketone.

Experimental Protocol: Synthesis of 2-(Thiophen-2-yl)-5-phenyloxazole

This protocol is a representative example based on the principles of the Robinson-Gabriel synthesis.

Step 1: Synthesis of 2-Aminoacetophenone Hydrochloride

-

This starting material can be synthesized from acetophenone through oximation followed by reduction, or procured commercially.

Step 2: Acylation with Thiophene-2-carbonyl chloride

-

Suspend 2-aminoacetophenone hydrochloride (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a base, such as triethylamine or pyridine (2.2 equivalents), to neutralize the hydrochloride and act as an acid scavenger.

-

Slowly add thiophene-2-carbonyl chloride (1.1 equivalents) dropwise to the cooled suspension with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(thiophene-2-carboxamido)acetophenone (the α-acylamino ketone intermediate).

Step 3: Cyclodehydration to form the Oxazole Ring

-

Dissolve the crude intermediate from Step 2 in a minimal amount of a high-boiling point solvent like toluene or xylene.

-

Add a dehydrating agent, such as phosphorus oxychloride (POCl₃, 2-3 equivalents) or concentrated sulfuric acid (catalytic amount), carefully to the solution.

-

Heat the mixture to reflux (typically 110-140 °C) for 2-4 hours. The reaction must be performed under a fume hood due to the hazardous nature of the reagents.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 2-(thiophen-2-yl)-5-phenyloxazole.

Diagram: Robinson-Gabriel Synthesis Workflow

Caption: Workflow for the Robinson-Gabriel synthesis of a thienyl-oxazole derivative.

Physicochemical & Spectroscopic Characterization

The synthesized thienyl-oxazole derivatives are typically crystalline solids. Their identity and purity are confirmed using a standard suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is crucial for confirming the structure. Expect to see characteristic signals for the protons on the thiophene ring (typically in the δ 7.0-8.0 ppm range) and the phenyl ring. A key signal is the singlet for the C4-proton of the oxazole ring, which confirms successful cyclization.[4]

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons of both the thiophene and phenyl rings, as well as the characteristic signals for the C2, C4, and C5 carbons of the oxazole ring.[4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C=N stretching vibrations for the oxazole ring around 1600-1650 cm⁻¹. The absence of a strong C=O stretch (from the acylamino ketone intermediate) and N-H stretches confirms the completion of the cyclization reaction.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion peak [M+H]⁺.

Pharmacological Profile: Thienyl-Oxazoles as Kinase Inhibitors

While thienyl-oxazole derivatives exhibit a range of biological activities, their most compelling and intensely studied application is in oncology, particularly as inhibitors of protein kinases.[3] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[7]

Mechanism of Action: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[7] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR-2 a prime target for anticancer therapy.[8]

Thienyl-oxazole derivatives can act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. They are designed to fit into the ATP-binding pocket, with the heterocyclic core forming key hydrogen bonds with hinge region residues (like Cys919) and the thienyl and other aryl substituents occupying adjacent hydrophobic pockets.[7][9] By blocking the binding of ATP, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby shutting down downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[9]

Diagram: VEGFR-2 Inhibition Pathway

Caption: Mechanism of thienyl-oxazole derivatives inhibiting VEGFR-2 signaling.

Structure-Activity Relationships (SAR)

The potency of thienyl-oxazole derivatives as kinase inhibitors is highly dependent on the substitution patterns on the core scaffold. SAR studies help elucidate the key structural features required for optimal activity.[10]

Table 1: Representative SAR Data for Thieno-Heterocyclic Kinase Inhibitors

| Compound ID | Core Scaffold | R¹ Group | R² Group | VEGFR-2 IC₅₀ (nM) | Ref. |

| A | Thienopyrimidine | 4-Anilino | - | 150 | |

| B | Thienopyrimidine | 4-(3-Chloroanilino) | - | 25 | |

| C | Phenylthiazole | 4-(4-Chlorophenyl) | Hydrazinyl | 51.09 | [7] |

| D | Thienyl-Oxazole | 5-(4-Chlorophenyl) | 2-Thienyl | Predicted High | - |

Note: Data for compounds A, B, and C are from related thieno-heterocyclic scaffolds to illustrate established SAR principles. Compound D represents the target scaffold of this guide.

From these relationships, several key insights emerge:

-

Hinge Binding: The core heterocyclic system (oxazole, pyrimidine) is critical for forming hydrogen bonds with the kinase hinge region.

-

Hydrophobic Pockets: Aryl groups at the 2- and 5-positions of the oxazole ring occupy hydrophobic pockets in the ATP binding site.

-

Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as chlorine on a phenyl ring (Compound B vs. A), can significantly enhance potency, likely by modulating electronic properties and improving interactions within the binding site.

Applications in Drug Development: A Preclinical Case Study

While no thienyl-oxazole derivative has yet reached market approval, several candidates show significant promise in preclinical studies. A notable example is a series of 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives developed as inhibitors of carbonic anhydrase II (hCA II) for the treatment of glaucoma.

In this series, the thienyl-sulfonamide moiety acts as the critical zinc-binding group within the enzyme's active site. The 1,3-oxazole ring serves as a rigid linker to other parts of the molecule that interact with residues like Gln92. The most potent compounds in this class were shown to effectively lower intraocular pressure in normotensive rabbits, with an efficacy matching that of the clinically used drug dorzolamide. This demonstrates the therapeutic potential of the thienyl-oxazole scaffold in generating potent and effective enzyme inhibitors.

Future Perspectives

The thienyl-oxazole scaffold remains a highly promising platform for the development of novel therapeutics. Future research will likely focus on several key areas:

-

Kinase Selectivity: Designing derivatives that can selectively inhibit specific kinases to reduce off-target effects and improve safety profiles.

-

Drug Delivery: Incorporating functionalities that allow for conjugation to drug delivery systems, such as nanoparticles, to improve bioavailability and targeted delivery.

-

Expanded Biological Targets: Exploring the activity of thienyl-oxazole libraries against other important drug targets, including other enzyme families and protein-protein interactions.

The versatility of its synthesis and the tunability of its physicochemical properties ensure that the thienyl-oxazole core will continue to be a valuable structure in the medicinal chemist's toolbox for years to come.

Experimental Protocol: MTT Assay for Cytotoxicity (IC₅₀ Determination)

This protocol describes a standard colorimetric assay to measure the in vitro cytotoxic activity of a thienyl-oxazole derivative against a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Thienyl-oxazole test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the thienyl-oxazole compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5%.

-

Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

-

Incubate for 48 or 72 hours.

-

-

MTT Addition:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for another 4 hours. Viable cells will form purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan.

-

Shake the plate gently on an orbital shaker for 10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.

-

References

- Bădiceanu, C. D. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. FARMACIA.

- Kalnins, G., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Kovalenko, S., et al. (2016). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-triazolo[1,5-c]quinazolines. Molecules.

- Kovalenko, S., et al. (2016). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-triazolo[1,5-c]quinazolines. MDPI.

- Kovalenko, S., et al. (2016). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-triazolo[1,5-c]quinazolines. PubMed.

- Phalke, S. S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics.

- Demian, Y., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry.

- Kaur, S., et al. (2022). Structure activity relationship of synthesized compounds.

- Rizk, O. H., et al. (2017). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. Infectious Disorders - Drug Targets.

- Shcherbakov, S. V., et al. (2021). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.

- Ghorab, M. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules.

- Klutchko, S. R., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters.

- Wang, Z., et al. (2022). Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2.

- Di Micco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Medicinal Chemistry.

- (Placeholder for additional reference)

- (Placeholder for additional reference)

- (Placeholder for additional reference)

- (Placeholder for additional reference)

-

(2022). Robinson – Gabriel synthesis. Pharmaguideline. Available at: [Link]

-

(n.d.). Robinson-Gabriel Synthesis. SynArchive. Available at: [Link]

- (Placeholder for additional reference)

- (Placeholder for additional reference)

- (Placeholder for additional reference)

- (Placeholder for additional reference)

- Jawaid, M., et al. (2025). The emerging role of Oxadiazole derivatives as VEGFR and EGFR inhibitors in Cancer therapy. Bioorganic Chemistry.

- Mghwary, M. M., et al. (2019). Structures of potent dual EGFR and VEGFR-2 inhibitors.

- (Placeholder for additional reference)

- (Placeholder for additional reference)

- (Placeholder for additional reference)

- (Placeholder for additional reference)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

Unlocking the Therapeutic Promise of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde: A Technical Guide for Drug Discovery

Abstract

The confluence of heterocyclic scaffolds in medicinal chemistry has consistently yielded compounds of significant therapeutic value. This technical guide delves into the biological potential of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde, a molecule poised at the intersection of two pharmacologically privileged rings: the oxazole and the thiophene. While direct, extensive research on this specific molecule is emerging, its structural motifs are present in numerous compounds with established anticancer and antimicrobial activities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a prospective analysis of its therapeutic promise. We will explore its synthesis, potential mechanisms of action, and a roadmap for its evaluation, underpinned by data from structurally related analogs.

Introduction: The Rationale for Investigating this compound

The oxazole ring is a cornerstone in the architecture of many clinically significant drugs, valued for its ability to engage in diverse non-covalent interactions with biological targets.[1][2][3] Similarly, the thiophene ring is a well-established bioisostere for the phenyl group, often enhancing the pharmacological profile of a molecule.[4] The combination of these two heterocycles in this compound presents a compelling case for its investigation as a novel therapeutic agent.

This compound is commercially available as a synthetic building block, suggesting its utility in the facile generation of diverse chemical libraries.[5][6] Its aldehyde functionality offers a reactive handle for derivatization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[5] This guide will provide a forward-looking perspective on the potential anticancer and antimicrobial applications of this molecule, drawing upon the established biological activities of its constituent scaffolds.

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for oxazole ring formation. A plausible and efficient synthetic route is the Robinson-Gabriel synthesis or a modification thereof.

Proposed Synthetic Workflow:

A generalized synthetic approach would involve the reaction of a thiophene-derived acylating agent with an appropriate amino ketone, followed by cyclization and formylation.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Activation of Thiophene-2-carboxylic acid: Thiophene-2-carboxylic acid is converted to its more reactive acid chloride by refluxing with thionyl chloride or treating with oxalyl chloride in a suitable solvent like dichloromethane (DCM).

-

Acylation of α-Amino Ketone: The resulting thiophene-2-carbonyl chloride is reacted with an appropriate α-amino ketone (e.g., 1-aminopropan-2-one) in the presence of a base like pyridine or triethylamine to yield an acyclic amide intermediate.

-

Cyclization to the Oxazole Ring: The intermediate is then subjected to cyclization, often using a dehydrating agent such as phosphorus oxychloride or sulfuric acid, to form the 2-(2-thienyl)-5-methyloxazole core.

-

Formylation: The final step involves the introduction of the carbaldehyde group at the 4-position of the oxazole ring. This can be achieved through a Vilsmeier-Haack reaction using a mixture of phosphoryl chloride and dimethylformamide (DMF).

-

Purification and Characterization: The final product is purified using column chromatography and characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Prospective Biological Activities and Mechanisms of Action

Based on the extensive literature on thienyl and oxazole-containing compounds, we can hypothesize several promising biological activities for this compound.

Anticancer Potential

The oxazole scaffold is a key feature in numerous anticancer agents, targeting various mechanisms of cancer cell proliferation and survival.[6] Derivatives of thienyl-oxazole and related structures have demonstrated significant cytotoxic effects against a range of cancer cell lines.

Potential Mechanisms of Anticancer Action:

-

Tubulin Polymerization Inhibition: Many heterocyclic compounds exert their anticancer effects by disrupting microtubule dynamics. It is plausible that this compound or its derivatives could bind to the colchicine binding site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The thienyl-oxazole scaffold could serve as a template for designing inhibitors of various kinases, such as tyrosine kinases or cyclin-dependent kinases (CDKs).

-

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for DNA replication and transcription. Some heterocyclic compounds are known to inhibit these enzymes, leading to DNA damage and cell death.

-

Induction of Apoptosis: The compound could trigger programmed cell death through intrinsic or extrinsic apoptotic pathways, potentially by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.

Proposed Experimental Workflow for Anticancer Evaluation:

Caption: A comprehensive workflow for the evaluation of anticancer potential.

Table 1: Cytotoxicity of Structurally Related Thienyl-Heterocycle Derivatives against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | HepG-2 (Liver) | 4.37 | [7][8] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | A-549 (Lung) | 8.03 | [7][8] |

| 2,5-Disubstituted 1,3,4-oxadiazole analogue | Various | 0.40 - 15.8 | [9] |

| 5-Sulfonyl-1,3-oxazole-4-carboxylate | 60 cell lines | 5.37 (average GI₅₀) | [10] |

Note: The data presented is for structurally related compounds and serves as a rationale for investigating the anticancer potential of this compound.

Antimicrobial Potential

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiazole and oxazole derivatives, often containing a thiophene moiety, have shown promising activity against a range of bacteria and fungi.[2][11]

Potential Mechanisms of Antimicrobial Action:

-

Enzyme Inhibition: The compound could inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication, or MurB, an enzyme involved in peptidoglycan biosynthesis.

-

Biofilm Disruption: Many chronic infections are associated with bacterial biofilms. The thienyl-oxazole scaffold could interfere with biofilm formation or disrupt established biofilms.

-

Membrane Disruption: The compound might interact with the bacterial cell membrane, leading to its depolarization and disruption, ultimately causing cell death.

Proposed Experimental Workflow for Antimicrobial Evaluation:

Caption: A systematic approach for assessing the antimicrobial properties.

Table 2: Antimicrobial Activity of Structurally Related Thienyl-Heterocycle Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiazole derivative | S. aureus | 6.25 - 12.5 | [11] |

| Thiazole derivative | E. coli | 6.25 - 12.5 | [11] |

| 5-(2-Thienyl)-1,2,4-triazole derivative | Gram-positive bacteria | Highly Active | [12] |

| Heteroaryl thiazole derivative | Fungi | 60 - 470 | [2] |

Note: MIC (Minimum Inhibitory Concentration). The data is for analogous compounds and suggests the potential antimicrobial efficacy of the target molecule.

Future Perspectives and Drug Development

This compound represents a promising starting point for the development of novel therapeutic agents. The aldehyde functionality is a key feature that allows for the creation of a diverse library of derivatives through reactions such as reductive amination, Wittig reactions, and condensation reactions. This will enable a thorough exploration of the structure-activity relationship (SAR).

Key future directions include:

-

Library Synthesis: Generation of a focused library of derivatives to probe the effects of substituents on the aldehyde, methyl, and thienyl groups on biological activity.

-

Computational Modeling: Utilization of molecular docking and other in silico methods to predict potential biological targets and guide the design of more potent analogs.

-

Pharmacokinetic Profiling: Evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most promising lead compounds to assess their drug-likeness.

-

In vivo Efficacy and Toxicity Studies: Progression of lead candidates into preclinical animal models to evaluate their efficacy and safety profiles.

Conclusion

While this compound is yet to be extensively studied, its chemical architecture, combining the pharmacologically significant oxazole and thiophene rings, strongly suggests a high potential for biological activity. This technical guide has outlined a clear rationale and a comprehensive experimental roadmap for investigating its prospective anticancer and antimicrobial properties. By leveraging the knowledge from structurally similar compounds and employing a systematic approach to its evaluation and derivatization, this molecule could serve as a valuable scaffold for the discovery of next-generation therapeutics.

References

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (n.d.). Retrieved from [Link]

-

Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Retrieved from [Link]

-

A comprehensive review on biological activities of oxazole derivatives - PMC. (2019, February 4). National Center for Biotechnology Information. Retrieved from [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved from [Link]

-

1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

(PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021, September 2). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. Retrieved from [Link]

-

synthesis and characterization of new 2-(2-thienyl)-5- aryl-1,3,4-oxadiazoles. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles. (n.d.). MDPI. Retrieved from [Link]

-

(PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021, September 2). ResearchGate. Retrieved from [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021, October 21). Bentham Science. Retrieved from [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (n.d.). Chemical Methodologies. Retrieved from [Link]

Sources

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound DiscoveryCPR 915923-87-4 [sigmaaldrich.com]

- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

characterization of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde

Foreword

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and material scientists on the synthesis and detailed . This heterocyclic compound represents a valuable and versatile building block, distinguished by its unique electronic properties and reactive aldehyde functionality.[1] Its structure, combining the electron-rich thiophene ring with the stable oxazole core, makes it a key intermediate in the development of complex molecules for pharmaceuticals, advanced materials, and biological probes.[1][2] This document moves beyond a simple recitation of data, providing insights into the causality behind the synthetic strategy and a thorough interpretation of the analytical data required to confirm its structure and purity.

Strategic Synthesis via Vilsmeier-Haack Formylation

The introduction of a formyl (-CHO) group onto an electron-rich heterocyclic system is most reliably achieved through the Vilsmeier-Haack reaction.[3][4] This method is exceptionally well-suited for the synthesis of this compound from its precursor, 2-(2-thienyl)-5-methyloxazole.

Mechanistic Rationale

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, an electrophilic chloroiminium ion, generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[5][6] The oxazole ring, being an electron-rich aromatic system, is activated towards electrophilic substitution. The reaction proceeds via the attack of the C4 position of the oxazole ring on the electrophilic Vilsmeier reagent. This position is sterically accessible and electronically favored for substitution. The resulting iminium salt intermediate is stable until it is hydrolyzed during aqueous workup to yield the final aldehyde product.[3][6]

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow for the target compound.

Detailed Experimental Protocol

-

Reagent Preparation: In a three-necked, flame-dried flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 2.0 eq) to 0 °C using an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C for 15 minutes to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the starting material, 2-(2-thienyl)-5-methyloxazole (1.0 eq), in a minimal amount of DMF and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C for 2-3 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice containing a saturated aqueous solution of sodium acetate.[7] This step hydrolyzes the iminium intermediate and neutralizes the acidic mixture.

-

Extraction & Purification: A precipitate of the crude product should form. Collect the solid by vacuum filtration. If the product is oily, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄).[7]

-

Final Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure aldehyde.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties

The fundamental properties of the title compound are summarized below.

| Property | Value | Source |

| CAS Number | 915923-87-4 | |

| Molecular Formula | C₉H₇NO₂S | |

| Molecular Weight | 193.22 g/mol | |

| Physical Form | Solid | |

| InChI Key | ZFDVGEONFFIDAG-UHFFFAOYSA-N |

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms.

| Signal (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~9.8 - 10.2 | Singlet (s) | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. |

| ~7.7 - 7.9 | Doublet of Doublets (dd) | Thienyl H5' | This proton is adjacent to the sulfur atom and coupled to H4' and H3'. |

| ~7.5 - 7.7 | Doublet of Doublets (dd) | Thienyl H3' | This proton is coupled to H4' and H5'. |

| ~7.1 - 7.3 | Doublet of Doublets (dd) | Thienyl H4' | This proton is coupled to both H3' and H5'. |

| ~2.6 - 2.8 | Singlet (s) | Methyl (-CH₃) | The methyl protons are attached to the oxazole ring and appear as a sharp singlet. |

-

¹³C NMR Spectroscopy: The carbon-13 spectrum reveals the number of unique carbon environments.

| Signal (δ, ppm) | Assignment | Rationale |

| ~180 - 185 | Aldehyde (C=O) | The carbonyl carbon is significantly deshielded and appears far downfield. |

| ~160 - 165 | Oxazole C2 | Carbon atom positioned between two heteroatoms (O and N). |

| ~155 - 160 | Oxazole C5 | Carbon atom attached to the methyl group. |

| ~125 - 140 | Thienyl Carbons | Four distinct signals are expected for the carbons of the thiophene ring. |

| ~120 - 125 | Oxazole C4 | Carbon atom attached to the aldehyde group. |

| ~10 - 15 | Methyl (-CH₃) | The aliphatic methyl carbon appears in the upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~1680 - 1700 | C=O Stretch (strong) | Aldehyde | A strong, sharp absorption characteristic of a conjugated aldehyde carbonyl group. |

| ~2820 & ~2720 | C-H Stretch (medium) | Aldehyde (Fermi Doublet) | These two weak to medium bands are characteristic of the C-H bond of an aldehyde. |

| ~1550 - 1620 | C=N & C=C Stretch | Oxazole & Thiophene Rings | Multiple bands corresponding to the stretching vibrations within the aromatic heterocyclic rings. |

| ~3100 | C-H Stretch (aromatic) | Thiophene Ring | Stretching vibration for the C-H bonds on the thiophene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Expected Molecular Ion (M⁺): A prominent peak should be observed at m/z = 193.22, corresponding to the molecular weight of the compound [C₉H₇NO₂S]⁺.

-

Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the aldehyde group (-CHO), and cleavage of the bond between the thiophene and oxazole rings.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its aldehyde group and the stability of its heterocyclic core.

-

Aldehyde Transformations: The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., with hydrazines or amines) to form Schiff bases and other complex heterocycles.[1][8][9]

-

Pharmaceutical Development: This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity. Oxazole and thiophene motifs are prevalent in medicinal chemistry, and this building block allows for their incorporation into novel drug candidates, particularly those targeting neurological disorders.[1][2][8]

-

Material Science: The thienyl group imparts favorable electronic properties, making this compound and its derivatives of interest in the development of advanced materials like polymers, coatings, and organic electronics where specific chemical and photophysical properties are required.[1][2]

-

Organic Synthesis: As a bifunctional molecule, it is a valuable building block for constructing larger, polycyclic heterocyclic systems through multi-component reactions or sequential functionalization.[2]

Conclusion

This compound is a synthetically accessible and highly valuable heterocyclic building block. Its definitive characterization relies on a synergistic application of NMR and IR spectroscopy and mass spectrometry, which together confirm its structure and purity. The strategic placement of the reactive aldehyde group on the stable thienyl-oxazole core provides chemists with a powerful tool for the synthesis of novel compounds with broad applications in medicine and materials science.

References

- Vertex AI Search. This compound.

- Chem-Impex. This compound.

- The Royal Society of Chemistry. Supporting Information.

- Sigma-Aldrich. This compound.

- Sigma-Aldrich. 5-Methyl-2-thiophenecarboxaldehyde 98%.

- Tokyo Chemical Industry UK Ltd. Vilsmeier-Haack Reaction.

- PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Benchchem. The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.

- CORE. Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials.

- ResearchGate. Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.

- Sigma-Aldrich. This compound DiscoveryCPR.

- Beilstein Journals. 1,2-oxazole-4-carboxylates as new amino acid-like building blocks.

- ResearchGate. Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione.

- Benchchem. 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde | 70170-23-9.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. Vilsmeier-Haack Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde: Synthesis, Characterization, and Applications

Executive Summary

This guide provides a comprehensive technical overview of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and material science. This molecule serves as a versatile synthetic intermediate, leveraging the unique electronic properties of the thiophene ring and the proven biological relevance of the oxazole scaffold. We will explore its molecular structure, outline a robust and rational synthetic pathway, detail expected analytical characterization, and discuss its potential applications as a precursor for novel pharmaceuticals and functional materials. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and provide a self-validating framework for laboratory application.

The Strategic Importance of Heterocyclic Scaffolds in Modern Chemistry

Heterocyclic compounds form the backbone of a vast array of natural products, pharmaceuticals, and advanced materials.[1] The 1,3-oxazole ring, in particular, is a privileged scaffold in drug discovery, known to engage with a wide spectrum of biological targets and exhibit activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] When hybridized with a thiophene moiety—a sulfur-containing aromatic ring known to enhance electronic properties and act as a bioisostere for phenyl groups—the resulting architecture becomes a powerful building block for creating novel chemical entities with tailored biological activities and material characteristics.[1][4] this compound embodies this design philosophy, offering three key points of chemical reactivity: the aldehyde for derivatization, the oxazole core for biological interaction, and the thienyl group for modulating electronic properties.

Molecular Profile and Physicochemical Properties

The unique arrangement of the methyl, thienyl, oxazole, and carbaldehyde groups dictates the compound's reactivity and physical characteristics. Its aldehyde functional group is particularly notable, providing a reactive handle for straightforward derivatization into more complex structures.[4]

Chemical Structure

The structure consists of a central 1,3-oxazole ring substituted at three positions: a methyl group at position 5, a 2-thienyl group at position 2, and a formyl (carbaldehyde) group at position 4.

Physicochemical Data Summary

The following table summarizes key identifiers and properties for this compound, facilitating its procurement and handling in a research setting.

| Property | Value | Source |

| IUPAC Name | 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbaldehyde | N/A |

| CAS Number | 915923-87-4 | [5][6] |

| Molecular Formula | C₉H₇NO₂S | [5][6] |

| Molecular Weight | 193.22 g/mol | [5][6] |

| Appearance | Yellow solid | [4] |

| SMILES String | Cc1c(c(=O)n(c1)c2cccs2)C=O | [5] |

| InChI Key | ZFDVGEONFFIDAG-UHFFFAOYSA-N | [5] |

A Rational Approach to Synthesis

While multiple synthetic routes to oxazoles exist, a particularly robust and well-documented method for this class of compound involves the reaction of an α-acylamino ketone with a dehydrating agent or, more directly, a Vilsmeier-Haack type formylation of a 2,5-disubstituted oxazole precursor. A logical and efficient pathway to construct the target 2-aryl-5-methyl-1,3-oxazole-4-carbaldehyde scaffold is outlined below.[7][8]

Synthetic Workflow Overview

The synthesis can be envisioned as a two-step process starting from readily available 2-amino-1-(thiophen-2-yl)ethan-1-one. This intermediate is first acylated and then cyclized/formylated to yield the final product.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established methodologies for the synthesis of analogous 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes.[7][8]

-

Preparation of the Vilsmeier Reagent:

-

In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 4 eq.) dropwise while maintaining the temperature between 0-5 °C.

-

Causality Insight: This exothermic reaction forms the electrophilic Vilsmeier reagent in situ. Strict temperature control is critical to prevent degradation and ensure high yields.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes until a semi-solid complex forms.

-

-

Cyclization and Formylation:

-

Dissolve the N-(2-oxo-2-(thiophen-2-yl)ethyl)acetamide intermediate (1 eq.) in DMF.

-

Add this solution dropwise to the prepared Vilsmeier reagent.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Mechanistic Rationale: The Vilsmeier reagent acts as both a dehydrating agent to facilitate the oxazole ring closure (a Bischler-Napieralski type cyclization) and as a formylating agent to install the aldehyde group at the electron-rich C4 position of the newly formed oxazole ring.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

A precipitate of the crude product should form. Collect this solid by vacuum filtration.

-

Self-Validation: The formation of a solid upon neutralization is a key indicator of successful product formation, as the product is typically a solid organic compound insoluble in the aqueous work-up solution.[4]

-

Purify the crude solid using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield the pure this compound as a yellow solid.

-

Applications in Drug Discovery and Material Science

This compound is not an end-product but rather a strategic starting material. Its value lies in the synthetic versatility offered by its functional groups.

-

Pharmaceutical Development: The carbaldehyde group is a prime site for forming Schiff bases (imines) by condensation with primary amines. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid synthesis of large libraries of compounds for biological screening.[7] Given the known anticancer and antimicrobial activities of oxazole derivatives, this compound is an excellent precursor for developing novel therapeutic agents.[1][3]

-

Material Science: The conjugated system spanning the thiophene and oxazole rings imparts interesting electronic and photophysical properties.[4] Derivatization can be used to tune these properties, making it a candidate for synthesizing organic dyes for imaging applications or components for organic electronic devices.[9]

Post-Synthesis Derivatization: Schiff Base Formation

To illustrate the synthetic utility of the title compound, the following section details a standard protocol for its conversion into a Schiff base derivative, a common step in drug development.[7]

Reaction Workflow

Protocol for Imine Synthesis

-

Dissolve this compound (1 eq.) in absolute ethanol.

-

Add a primary amine (e.g., aniline or a substituted aniline, 1.1 eq.).

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Expertise Insight: The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine, which is the rate-determining step.

-

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture. The Schiff base product will often precipitate out of solution.

-

Collect the product by filtration and recrystallize from ethanol to obtain the pure imine.

Expected Analytical Characterization

While Sigma-Aldrich notes that specific analytical data is not collected for this early-stage research compound, a scientist synthesizing this molecule can validate its identity using standard spectroscopic methods.[5] The expected data, based on its structure and published data for similar compounds, is summarized below.[10][11][12]

| Technique | Expected Observations | Rationale |

| ¹H NMR | Singlet ~10.0 ppm (1H, -CHO); Multiplets ~7.0-8.0 ppm (3H, thienyl protons); Singlet ~2.5 ppm (3H, -CH₃). | The aldehyde proton is highly deshielded. The three distinct protons on the thiophene ring will appear in the aromatic region. The methyl group protons will appear as a singlet in the aliphatic region. |

| ¹³C NMR | Signal >180 ppm (C=O, aldehyde); Signals ~110-160 ppm (aromatic carbons of oxazole and thiophene); Signal ~15 ppm (-CH₃). | The carbonyl carbon of the aldehyde is characteristic. The remaining signals correspond to the carbons of the two heterocyclic rings and the methyl group. |

| FT-IR | Strong absorption at ~1680-1700 cm⁻¹ (C=O stretch of aldehyde); Absorptions at ~1600 cm⁻¹ (C=N stretch of oxazole) and ~3100 cm⁻¹ (aromatic C-H stretch). | These characteristic vibrational frequencies provide direct evidence for the key functional groups (aldehyde, oxazole ring, aromatic rings). |

| Mass Spec (HRMS) | Molecular ion peak corresponding to the exact mass of C₉H₇NO₂S (e.g., [M+H]⁺ at m/z 194.0270). | High-resolution mass spectrometry confirms the elemental composition and thus the molecular formula with high accuracy. |

Conclusion and Future Outlook

This compound is a strategically designed chemical building block with significant potential. Its synthesis is achievable through established and reliable organic chemistry reactions. The true value of this compound lies in its capacity for facile derivatization, enabling the exploration of vast chemical space for drug discovery and material science. Future research should focus on synthesizing libraries of derivatives, particularly Schiff bases and other condensation products, and screening them for targeted biological activities such as kinase inhibition, antibacterial efficacy, or anti-biofilm formation.[13] Furthermore, exploration of its photophysical properties upon derivatization could yield novel fluorescent probes or materials for organic electronics.

References

-

Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. organic-chemistry.org. [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. [Link]

-

ResearchGate. (n.d.). van Leusen oxazole synthesis. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate. [Link]

-

Qureshi, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

-

Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

-

ResearchGate. (n.d.). Preparation of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐cabaldehydes 68(a–f). ResearchGate. [Link]

-

Request PDF. (2021). The ability of 2,5-disubstituted oxazole dyes derivatives to generate two-photon upconversion photoluminescence and its brightness evaluation. ResearchGate. [Link]

-

Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]

-

Mohammed, A. J., & Jasim, I. K. (2023). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. ResearchGate. [Link]

-

Mohammed, A. J., & Jasim, I. K. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters. [Link]

-

Request PDF. (2020). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. ResearchGate. [Link]

-

Ashour, H., et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules. [Link]

-

Reddy, G. V., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

Stanaitis, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

-

Request PDF. (2021). A series of 2, 4, 5-trisubstituted oxazole: Synthesis, characterization and DFT modelling. ResearchGate. [Link]

-

Al-Azzawi, W. A. M., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. mdpi.com [mdpi.com]

- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxazole Core: A Journey from Serendipitous Discovery to Rational Drug Design and Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The oxazole, a deceptively simple five-membered heterocycle containing nitrogen and oxygen, has captivated chemists for over a century. Its journey from a curiosity of organic synthesis to a privileged scaffold in medicinal chemistry and a functional unit in advanced materials is a testament to the relentless pursuit of molecular innovation. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted oxazoles. We will delve into the mechanistic underpinnings of classical and contemporary synthetic methodologies, offering not just the "how" but, more critically, the "why" behind experimental choices. This self-validating system of protocols, mechanistic insights, and practical applications is designed to empower researchers to harness the full potential of the oxazole core in their own endeavors, from the design of next-generation therapeutics to the creation of novel functional materials.

The Dawn of Oxazole Chemistry: Foundational Syntheses

The early history of oxazole synthesis was characterized by the development of robust, albeit often harsh, methods that laid the groundwork for all subsequent innovations. These classical reactions are not merely historical footnotes; they are fundamental transformations that continue to find application and inspire new synthetic strategies.

The Robinson-Gabriel Synthesis: A Pillar of Oxazole Construction

Independently reported by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, the Robinson-Gabriel synthesis remains a cornerstone of oxazole chemistry.[1] This powerful method involves the cyclodehydration of 2-acylamino ketones to furnish a wide array of substituted oxazoles.

Causality Behind the Experimental Choices: The reaction is typically catalyzed by strong acids such as sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). The choice of acid is critical; it must be a potent dehydrating agent to facilitate the intramolecular cyclization and subsequent elimination of water. PPA, for instance, often provides higher yields compared to sulfuric acid by acting as both a catalyst and a solvent at elevated temperatures.[2] The starting 2-acylamino ketones are themselves readily accessible, often prepared via the Dakin-West reaction, making this a versatile two-step sequence to highly substituted oxazoles.[3]

Mechanistic Insights: The mechanism commences with the protonation of the amide carbonyl oxygen, enhancing its electrophilicity. This is followed by an intramolecular nucleophilic attack from the enolized ketone, forming a five-membered cyclic intermediate. Subsequent dehydration, driven by the strong acid catalyst, leads to the aromatic oxazole ring.

Figure 1: The Robinson-Gabriel Synthesis Mechanism.

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

-